2,3-Pentanedione (CAS 600-14-6), also known as acetyl propionyl, is a highly reactive vicinal alpha-diketone utilized extensively as a flavoring agent, a visible-light photoinitiator, and a synthetic starting material[1]. Characterized by a boiling point of approximately 108 °C and a vapor pressure of 21.4 mm Hg at 20 °C, it presents a distinct volatility profile compared to shorter-chain diketones [2]. In industrial procurement, its value proposition centers on its structural similarity to diacetyl, allowing it to impart similar organoleptic properties while offering modified evaporation kinetics and handling parameters. Additionally, its alpha-diketone moiety makes it a highly effective visible-light photoinitiator for (meth)acrylate polymerization in dental and coating applications [3].
Attempting a generic 1:1 substitution between 2,3-pentanedione and its closest analog, diacetyl (2,3-butanedione), frequently leads to formulation failure due to diverging physical and sensory properties [1]. While both share the vicinal diketone structure responsible for characteristic buttery notes, 2,3-pentanedione has a significantly higher flavor threshold, meaning that direct volumetric replacement will result in a severely muted flavor profile[2]. Furthermore, 2,3-pentanedione exhibits lower water solubility and a lower vapor pressure, which alters its partitioning behavior in liquid matrices and its headspace emission rates during manufacturing [3]. Consequently, procurement and formulation teams must treat 2,3-pentanedione as a distinct chemical entity requiring recalibrated dosing, tailored solvent systems, and specific exposure control protocols rather than a simple drop-in replacement.
In comparative volatility assessments, 2,3-pentanedione demonstrates a vapor pressure of 21.4 mm Hg at 20 °C, which is substantially lower than that of diacetyl (52.2 to 52.5 mm Hg at 20 °C) [1]. Correspondingly, 2,3-pentanedione has a higher boiling point (108 °C) compared to diacetyl (88 °C) [2]. This quantitative reduction in vapor pressure alters the evaporation rate and headspace saturation during ambient handling and mixing.
| Evidence Dimension | Vapor pressure at 20 °C |
| Target Compound Data | 21.4 mm Hg |
| Comparator Or Baseline | Diacetyl (52.2 - 52.5 mm Hg) |
| Quantified Difference | Approx. 59% reduction in vapor pressure |
| Conditions | Pure compound at 20 °C |
The lower vapor pressure requires adjustments in process ventilation and alters the release kinetics of the compound in final formulated products.
Sensory evaluations reveal that the flavor threshold of 2,3-pentanedione is approximately 1.0 mg/L, whereas the threshold for diacetyl is significantly lower at 0.10 mg/L [1]. Because 2,3-pentanedione requires a tenfold higher concentration to achieve a comparable sensory impact, formulators cannot use a 1:1 substitution ratio when replacing diacetyl.
| Evidence Dimension | Flavor detection threshold |
| Target Compound Data | 1.0 mg/L |
| Comparator Or Baseline | Diacetyl (0.10 mg/L) |
| Quantified Difference | 10-fold higher concentration required for 2,3-pentanedione |
| Conditions | Aqueous/beverage matrix sensory testing |
Procurement volumes and formulation recipes must be scaled up significantly when transitioning from diacetyl to 2,3-pentanedione to maintain product efficacy.
As an alpha-diketone, 2,3-pentanedione is utilized as a visible-light photoinitiator in (meth)acrylate resin systems, serving as a functional alternative to the industry-standard camphorquinone [1]. Unlike the bulky bicyclic structure of camphorquinone, the linear aliphatic nature of 2,3-pentanedione provides different solubility parameters and refractive index matching capabilities (refractive index of polymerizable monomers typically 1.52 to 1.58) in dental composite formulations [2].
| Evidence Dimension | Photoinitiator structural class |
| Target Compound Data | Linear aliphatic alpha-diketone |
| Comparator Or Baseline | Camphorquinone (bicyclic alpha-diketone) |
| Quantified Difference | Reduced steric hindrance and altered matrix solubility |
| Conditions | Visible light irradiation of (meth)acrylate resins |
Provides materials scientists with an alternative photoinitiator to optimize curing kinetics, resin solubility, and optical clarity in light-cured composites.
Due to its vicinal diketone structure, 2,3-pentanedione is heavily procured as a substitute for diacetyl to impart butter, caramel, and toasted notes in food and beverage formulations. Its lower vapor pressure alters headspace dynamics, but formulators must account for its 1.0 mg/L flavor threshold by adjusting dosing ratios upward compared to legacy diacetyl recipes [1].
In polymer chemistry, 2,3-pentanedione is utilized as an alpha-diketone photoinitiator. When paired with an amine accelerator, it effectively initiates the free-radical polymerization of (meth)acrylate monomers under visible light. It serves as a critical alternative to camphorquinone for tuning the solubility, curing rate, and final optical properties of dental composites and UV/vis-curable coatings [2].
As a highly reactive 1,2-diketone, 2,3-pentanedione is a valuable building block in organic synthesis. It is utilized as a starting material for pharmaceutical intermediates and readily undergoes condensation reactions to form substituted quinoxalines and pyrazines, which are essential scaffolds in the development of advanced organic materials [3].
Flammable;Corrosive;Irritant;Health Hazard